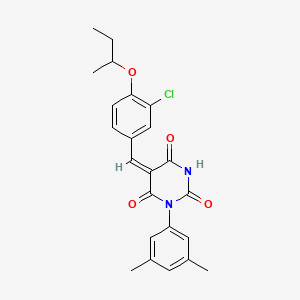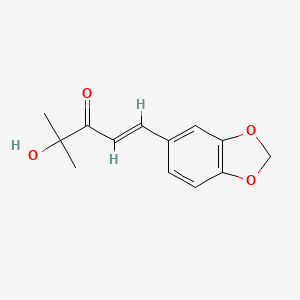![molecular formula C19H17NO3 B5321848 2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5321848.png)
2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol, also known as DMQX, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying the central nervous system. DMQX is a non-competitive antagonist of ionotropic glutamate receptors, specifically the AMPA receptor subtype. In
作用机制
2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol is a non-competitive antagonist of AMPA receptors. It binds to a site on the receptor that is distinct from the glutamate binding site. By binding to this site, this compound prevents the channel from opening and thus inhibits the flow of ions through the receptor. This inhibition of AMPA receptor function can have a variety of effects on neuronal activity, depending on the specific brain region and circuitry involved.
Biochemical and Physiological Effects:
The effects of this compound on neuronal activity depend on the specific brain region and circuitry involved. In general, this compound inhibits the excitatory effects of glutamate on AMPA receptors, leading to a decrease in synaptic transmission and neuronal activity. This can have a variety of effects on behavior, depending on the specific circuitry involved. For example, this compound has been shown to impair spatial learning and memory in rodents.
实验室实验的优点和局限性
One advantage of 2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol is its specificity for AMPA receptors. By selectively inhibiting AMPA receptor function, this compound can be used to study the specific role of these receptors in neuronal activity and behavior. However, a limitation of this compound is that it may have off-target effects on other ion channels or receptors. Additionally, the effects of this compound on neuronal activity can be complex and depend on the specific circuitry involved, making interpretation of results challenging.
未来方向
There are several future directions for the use of 2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol in scientific research. One area of interest is the role of AMPA receptors in addiction and drug abuse. This compound has been shown to reduce the rewarding effects of drugs of abuse in animal models, suggesting that AMPA receptors may be a potential target for addiction treatment. Another area of interest is the use of this compound as a tool for studying synaptic plasticity in disease states. For example, this compound has been used to study the role of AMPA receptors in epilepsy and other neurological disorders. Finally, the development of more selective AMPA receptor antagonists may provide new tools for studying the specific role of these receptors in neuronal activity and behavior.
合成方法
The synthesis of 2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol involves several steps, starting with the preparation of 2,5-dimethoxybenzaldehyde and 2-nitrobenzyl alcohol. These two compounds are then reacted together in the presence of a base to form the intermediate 2-(2,5-dimethoxyphenyl)vinyl)-2-nitrobenzene. This intermediate is then reduced to the corresponding amine using a reducing agent. The final step involves the reaction of the amine with 8-hydroxyquinoline to form this compound.
科学研究应用
2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol has been used extensively in scientific research to study the central nervous system. Specifically, it has been used as a tool to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. This compound has also been used to study the effects of drugs and other compounds on AMPA receptor function.
属性
IUPAC Name |
2-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-16-10-11-18(23-2)14(12-16)7-9-15-8-6-13-4-3-5-17(21)19(13)20-15/h3-12,21H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRNBTKBERNSMC-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649301 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,3aR*,7aR*)-1-benzoyl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321769.png)

![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5321780.png)
![N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5321781.png)
![(2S)-1-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-1-oxopentan-2-amine](/img/structure/B5321795.png)

![4-(2-furylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5321803.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B5321806.png)
![N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5321818.png)
![N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5321825.png)
![5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5321841.png)

![4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321867.png)
![6-{4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}pyridine-2-carbonitrile](/img/structure/B5321870.png)